REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[Na].Cl[C:6]1[CH:11]=[C:10](Cl)[CH:9]=[CH:8][C:7]=1[N+:13]([O-:15])=[O:14].[CH3:16][OH:17]>>[CH3:1][O:2][C:6]1[CH:11]=[C:10]([O:17][CH3:16])[CH:9]=[CH:8][C:7]=1[N+:13]([O-:15])=[O:14] |f:0.1,^1:3|
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 3 days
|
Duration
|
3 d
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the precipitate was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The title compound was collected as a yellow solid (83.0 g, 91%)
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=CC(=C1)OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |